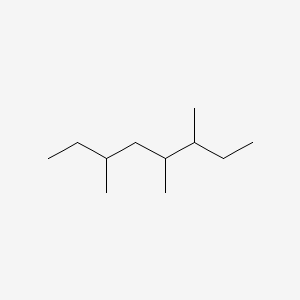

3,4,6-Trimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62016-45-9 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3,4,6-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-9(3)8-11(5)10(4)7-2/h9-11H,6-8H2,1-5H3 |

InChI Key |

RMGAENUTYIFEJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4,6-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,6-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the undecane (B72203) isomer family, its physicochemical properties are of interest in various fields, including fuel technology, lubrication, and as a non-polar solvent in chemical synthesis. In the context of pharmaceutical and drug development, understanding the properties of such branched alkanes is crucial when they are used as excipients, in drug delivery systems, or as reference standards in analytical chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols and a theoretical analysis of its spectroscopic characteristics.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various physical and chemical processes.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| Boiling Point | 179 °C | |

| Melting Point | -57.06 °C (estimate) | |

| Density | 0.7533 g/cm³ | |

| Refractive Index | 1.4219 | |

| CAS Number | 62016-45-9 | [1] |

Chemical Properties and Reactivity

As a branched-chain alkane, this compound exhibits the characteristic low reactivity of saturated hydrocarbons. Its chemical behavior is dominated by the stability of its C-C and C-H single bonds.

Combustion: Like all alkanes, this compound undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy. The balanced chemical equation for the complete combustion is:

2 C₁₁H₂₄ + 35 O₂ → 22 CO₂ + 24 H₂O

Halogenation: this compound can undergo free-radical halogenation (e.g., with chlorine or bromine) in the presence of UV light or high temperatures. This reaction involves the substitution of hydrogen atoms with halogen atoms. Due to the presence of primary, secondary, and tertiary hydrogens in its structure, a mixture of halogenated products is expected. The reactivity of the hydrogen atoms follows the order: tertiary > secondary > primary. Therefore, substitution is most likely to occur at the 3, 4, and 6 positions.

Solubility: As a non-polar molecule, this compound is virtually insoluble in polar solvents like water. It is, however, soluble in other non-polar organic solvents such as benzene, toluene, and other hydrocarbons.

Experimental Protocols

1. Determination of Boiling Point (Micro-reflux method):

-

Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, a heating bath (e.g., oil bath), and a rubber band.

-

Procedure:

-

A small amount (a few drops) of this compound is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the heating bath.

-

The bath is heated slowly. A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

The heating is continued until a steady stream of bubbles is observed, indicating that the liquid has reached its boiling point.

-

The heat is then removed, and the bath is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

2. Determination of Density (Pycnometer Method):

-

Apparatus: A pycnometer (a small glass flask with a precise volume), a balance, and a constant temperature bath.

-

Procedure:

-

The pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine its exact volume.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

-

The mass of the pycnometer filled with the sample is determined.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

3. Determination of Refractive Index (Abbe Refractometer):

-

Apparatus: An Abbe refractometer, a light source (typically a sodium lamp), and a constant temperature water circulator.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to equilibrate to 20 °C using the water circulator.

-

The light source is positioned, and the eyepiece is adjusted until the boundary line between the light and dark fields is sharp and coincides with the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum of this compound would be complex due to the presence of multiple, chemically non-equivalent protons and diastereotopic protons arising from the chiral centers at positions 3, 4, and 6.

-

Chemical Shifts (δ): The signals would appear in the upfield region, typically between 0.8 and 1.8 ppm, which is characteristic of protons in an alkane environment.

-

Signal Multiplicity: Complex multiplets would be expected for the methine (CH) and methylene (B1212753) (CH₂) protons due to spin-spin coupling with neighboring protons. The methyl (CH₃) groups would likely appear as doublets or triplets, depending on their position and the adjacent protons.

-

Integration: The relative areas of the signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy (Predicted): Due to the molecule's asymmetry, each of the 11 carbon atoms in this compound is expected to be in a unique chemical environment, resulting in 11 distinct signals in the ¹³C NMR spectrum.

-

Chemical Shifts (δ): The signals would appear in the typical alkane region of the spectrum, approximately between 10 and 40 ppm. The chemical shifts would be influenced by the degree of substitution (methyl, methylene, methine).

Mass Spectrometry (Predicted): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds at the branching points, leading to the formation of stable carbocations. Common fragment ions would be expected at m/z values corresponding to the loss of methyl (M-15), ethyl (M-29), and larger alkyl groups.

Logical Relationships of Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical and chemical properties.

Caption: Relationship between molecular structure and properties.

References

An In-depth Technical Guide to the Molecular Structure and Isomerism of 3,4,6-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and isomerism of 3,4,6-trimethyloctane, a saturated acyclic alkane. This document will delve into the intricacies of its structural features, chiral centers, and the resulting stereoisomeric forms, which are critical considerations in the fields of chemical synthesis, pharmacology, and materials science.

Molecular Structure

This compound is an aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. Its IUPAC name indicates an eight-carbon (octane) backbone with three methyl group substituents at positions 3, 4, and 6. The connectivity of the atoms can be represented by its SMILES notation: CCC(C)CC(C)C(C)CC.[1]

A critical aspect of the molecular structure of this compound is the presence of chiral centers. A chiral center is a carbon atom that is bonded to four different groups.[2][3][4][5] In the case of this compound, the carbon atoms at positions 3, 4, and 6 are all chiral centers.

-

Carbon-3: Bonded to a hydrogen atom, a methyl group, an ethyl group, and a -CH(CH₃)CH₂CH(CH₃)CH₂CH₃ group.

-

Carbon-4: Bonded to a hydrogen atom, a methyl group, a -CH(CH₃)CH₂CH₃ group, and a -CH₂CH(CH₃)CH₂CH₃ group.

-

Carbon-6: Bonded to a hydrogen atom, a methyl group, a butyl group, and a -CH(CH₃)CH(CH₃)CH₂CH₃ group.

The presence of these three chiral centers gives rise to a number of stereoisomers.

Isomerism in this compound

Isomers are molecules that have the same molecular formula but different arrangements of atoms. This compound exhibits stereoisomerism, a form of isomerism where molecules have the same molecular formula and sequence of bonded atoms (constitution), but differ in the three-dimensional orientations of their atoms in space.

Stereoisomers

The number of possible stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with three chiral centers, the maximum number of stereoisomers is 2³ = 8.

These eight stereoisomers exist as pairs of enantiomers and sets of diastereomers.

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, density) except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

-

Diastereomers: Stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties.

The eight stereoisomers of this compound can be designated by the (R/S) configuration at each of the three chiral centers (C3, C4, and C6). The possible combinations are:

-

(3R, 4R, 6R) and (3S, 4S, 6S) - Enantiomeric pair

-

(3R, 4R, 6S) and (3S, 4S, 6R) - Enantiomeric pair

-

(3R, 4S, 6R) and (3S, 4R, 6S) - Enantiomeric pair

-

(3R, 4S, 6S) and (3S, 4R, 6R) - Enantiomeric pair

Any stereoisomer from one pair is a diastereomer of any stereoisomer from the other pairs.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][6] |

| IUPAC Name | This compound | [1] |

| Molar Mass | 156.31 g/mol | |

| Number of Chiral Centers | 3 | |

| Maximum Number of Stereoisomers | 8 | |

| Types of Isomerism | Stereoisomerism (Enantiomers, Diastereomers) |

Mandatory Visualizations

Molecular Structure of this compound

Caption: Skeletal structure of this compound with chiral centers marked with an asterisk.

Stereoisomeric Relationships of this compound

Caption: Relationships between the stereoisomers of this compound.

Experimental Protocols

The determination of the specific stereoisomeric configuration of a sample of this compound would require experimental techniques capable of distinguishing between chiral molecules.

5.1. Chiral Gas Chromatography (GC)

-

Objective: To separate and quantify the different stereoisomers of this compound.

-

Methodology:

-

A gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) is used.

-

A vaporized sample of this compound is injected into the column.

-

The different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times.

-

A detector (e.g., a flame ionization detector - FID) is used to detect the eluting compounds, and the resulting chromatogram will show separate peaks for each stereoisomer.

-

The relative peak areas can be used to determine the enantiomeric and diastereomeric composition of the sample.

-

5.2. Polarimetry

-

Objective: To measure the optical activity of a sample of this compound.

-

Methodology:

-

A solution of a known concentration of an enantiomerically enriched sample of this compound is prepared in a suitable achiral solvent.

-

The solution is placed in a polarimeter cell of a known path length.

-

Plane-polarized light is passed through the sample.

-

The angle of rotation of the plane of polarized light is measured.

-

Enantiomers will rotate the plane of polarized light to an equal but opposite degree. A racemic mixture (equal amounts of two enantiomers) will show no optical rotation. Diastereomers will have different specific rotations.

-

Conclusion

The presence of three chiral centers in the molecular structure of this compound leads to a rich stereoisomeric landscape, with a total of eight possible stereoisomers. Understanding the relationships between these enantiomers and diastereomers is fundamental for professionals in drug development and chemical synthesis, as different stereoisomers can exhibit vastly different biological activities and physical properties. The experimental protocols outlined provide a basis for the separation and characterization of these stereoisomers, which is a critical step in the development of stereochemically pure compounds.

References

- 1. This compound | C11H24 | CID 18736430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identifying Chiral Centers | OpenOChem Learn [learn.openochem.org]

- 3. 4.2. How to test for chirality | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. youtube.com [youtube.com]

- 5. Identifying Chiral Molecules, Meso Compounds, and Diastereomers | dummies [dummies.com]

- 6. This compound [chemicalbook.com]

The Elusive Isomer: A Technical Guide to the Natural Occurrence of Trimethyl-Branched Alkanes in Petroleum

Introduction

The Role of Branched Alkanes as Geochemical Biomarkers

Branched alkanes, including the various isomers of trimethyloctane, are saturated hydrocarbons that are integral components of crude oil.[1] Their molecular structures, particularly the degree and position of branching, can be linked to specific biological precursor molecules from organisms that contributed to the organic matter from which petroleum was formed.[2] These "chemical fossils" are relatively resistant to degradation over geological timescales, preserving valuable information about the source rock's organic input and paleoenvironment.[2][3]

The presence and relative abundance of specific branched alkanes can be used to:

-

Correlate oil-to-oil and oil-to-source rock: Fingerprinting the distribution of these biomarkers helps in establishing genetic relationships between different oil samples or linking an oil to its source rock.[4]

-

Assess thermal maturity: The stability and isomerization of certain branched alkanes can indicate the thermal stress that the source rock and petroleum have undergone.[4]

-

Determine the depositional environment: The types of precursor organisms, and thus the resulting biomarker signatures, can vary significantly between marine, lacustrine, and terrestrial depositional settings.[4]

Experimental Protocols for the Analysis of Branched Alkanes

The identification and quantification of trimethyl-branched alkanes in the complex matrix of crude oil necessitate sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone method for this purpose.[1][5]

Sample Preparation

-

Fractionation: Crude oil samples are typically fractionated to isolate the saturated hydrocarbon fraction, which contains the branched alkanes. This is commonly achieved using liquid chromatography on a silica (B1680970) gel column. The crude oil is dissolved in a non-polar solvent like n-hexane and passed through the column. The saturated hydrocarbons are eluted first, followed by aromatic hydrocarbons and more polar compounds.

-

Concentration: The collected saturated fraction is then concentrated to a suitable volume for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A typical GC-MS protocol for the analysis of branched alkanes involves the following:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for separating the hydrocarbon isomers.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is employed to ensure the separation of a wide range of hydrocarbons. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a controlled rate.

-

Injection: A small volume of the concentrated saturated fraction is injected into the GC, often using a splitless or on-column injection technique to maximize sensitivity.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra across a relevant mass range (e.g., m/z 50-550). This allows for the identification of unknown compounds by comparing their mass spectra to libraries. Selected Ion Monitoring (SIM) can be used for targeted analysis of specific biomarkers to enhance sensitivity and selectivity.[1]

-

Data Analysis

The identification of trimethyl-branched alkanes is achieved by a combination of:

-

Retention Time: Comparing the retention time of a peak in the chromatogram to that of an authentic standard, if available.

For complex mixtures, advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (GCxGC-TOF-MS) can provide enhanced separation and identification capabilities.[7]

Quantitative Data on Trimethyl-Branched Alkanes in Petroleum

While branched alkanes are known to be present in petroleum, specific quantitative data, particularly for individual isomers like 3,4,6-trimethyloctane, is scarce in the public domain. The complexity of crude oil makes the quantification of individual isomers challenging.[8] The table below summarizes the general classes of branched alkanes found in petroleum.

| Alkane Class | General Formula | Carbon Number Range | Significance as Biomarkers | Quantitative Data Availability |

| Monomethyl Alkanes | CnH2n+2 | C5 - C30+ | Can indicate microbial input and thermal maturity. | Generally reported as part of total branched alkanes. |

| Dimethyl Alkanes | CnH2n+2 | C6 - C30+ | Isomer distribution can be source-specific. | Rarely reported for individual isomers. |

| Trimethyl Alkanes | CnH2n+2 | C8 - C30+ | Potential indicators of specific precursor molecules. | Very limited to non-existent for specific isomers like this compound. |

| Isoprenoids (e.g., Pristane, Phytane) | C19H40, C20H42 | C10 - C25 | Well-established indicators of depositional environment and redox conditions. | Routinely quantified in geochemical studies. |

Workflow for the Identification of Branched Alkanes in Petroleum

The following diagram illustrates a generalized workflow for the identification of trimethyl-branched alkanes in a crude oil sample.

Caption: Generalized workflow for identifying trimethyl-branched alkanes in petroleum.

Potential Formation Pathways of Trimethyl-Branched Alkanes

The precise biological precursors and diagenetic pathways leading to the formation of specific trimethyl-branched alkanes like this compound are not well-defined. However, general principles of organic geochemistry suggest a few potential origins:

-

Bacterial Lipids: Certain bacteria are known to synthesize fatty acids with methyl branches. During diagenesis (the initial alteration of organic matter in sediments), these fatty acids can undergo decarboxylation and other reactions to form branched alkanes.

-

Diagenesis of Algal and Plant Matter: The complex organic matter derived from algae and higher plants can break down under thermal stress during burial. The resulting hydrocarbon fragments can undergo isomerization and rearrangement reactions, leading to the formation of a variety of branched alkanes.

-

Thermal Cracking of Larger Biomarkers: As petroleum matures at higher temperatures, larger biomarker molecules can crack, forming smaller, more stable branched alkanes.

Further research, potentially involving the analysis of specific microbial cultures and laboratory maturation experiments, is needed to elucidate the exact formation pathways of specific trimethyl-branched alkane isomers.

Conclusion

Trimethyl-branched alkanes are a component of the complex hydrocarbon mixture that constitutes petroleum and hold potential as geochemical biomarkers. Their analysis is primarily accomplished through sophisticated GC-MS techniques. However, a significant knowledge gap exists regarding the natural occurrence, concentration, and specific formation pathways of individual isomers, such as this compound. This guide has provided a comprehensive overview of the current understanding of trimethyl-branched alkanes in petroleum, highlighting the established methodologies for their analysis and the general principles of their geochemical significance. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the specific roles and origins of these elusive, yet potentially informative, molecules in the realm of petroleum geochemistry.

References

- 1. agilent.com [agilent.com]

- 2. gsm.org.my [gsm.org.my]

- 3. leco.co.jp [leco.co.jp]

- 4. jofamericanscience.org [jofamericanscience.org]

- 5. researchgate.net [researchgate.net]

- 6. Octane, 2,4,6-trimethyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of isomerically summed hydrocarbon contributions to crude oil by carbon number, double bond equivalent, and aromaticity using gas chromatography with tunable vacuum ultraviolet ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Geochemical Significance of Branched Alkanes: A Technical Guide Focused on 3,4,6-Trimethyloctane and Related Polymethylalkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, a diverse class of saturated hydrocarbons, serve as critical molecular fossils, or biomarkers, in geochemical studies. Their structural variability, particularly the degree and position of methylation, provides valuable insights into the biological origins of organic matter, the depositional environments of ancient sediments, and the thermal history of petroleum source rocks. This technical guide explores the geochemical significance of short-chain polymethylalkanes, with a specific focus on 3,4,6-trimethyloctane. While data specifically on this compound is limited in publicly accessible literature, this guide extrapolates from the broader understanding of closely related branched and highly branched isoprenoid (HBI) alkanes to infer its potential significance. We will delve into their origins from microbial precursors, their diagenetic pathways, and the analytical methodologies employed for their detection and quantification.

Introduction to Branched Alkanes in Geochemistry

Branched alkanes are saturated hydrocarbons characterized by the presence of alkyl groups attached to a main carbon chain.[1] Unlike their straight-chain counterparts (n-alkanes), the branching in their structure imparts distinct physical and chemical properties, such as lower boiling points and different reactivity, which influence their fate and distribution in the geological record.[1] In geochemistry, the distribution and abundance of specific branched alkanes can serve as powerful biomarkers, providing clues about the paleoenvironment and the types of organisms that contributed to sedimentary organic matter.[2][3]

Highly branched isoprenoid (HBI) alkanes, for instance, are well-established biomarkers for specific marine diatoms and are used to reconstruct past sea ice conditions.[4] While this compound is not an isoprenoid, its polymethylated structure suggests a specific biological origin, likely from microbial sources.

Geochemical Significance of this compound and Polymethylalkanes

The geochemical significance of a specific branched alkane like this compound is interpreted based on its molecular structure, its co-occurrence with other biomarkers, and its distribution in various geological settings.

Potential as a Microbial Biomarker

The presence of multiple methyl branches in a relatively short alkane chain like this compound strongly suggests a biological origin. The biosynthesis of such specific branching patterns is enzymatically controlled and can be characteristic of certain groups of microorganisms.[5] While the specific microbial source for this compound is not definitively identified in the literature, analogous branched-chain alkanes are known to be produced by various bacteria and cyanobacteria.[5] The synthesis of branched-chain alkanes in these organisms often involves the use of alternative initiator units, such as 2-methyl-propionyl-[acp] and 3-methylbutanoyl-[acp], in the fatty acid synthesis (FAS) pathway.[6]

Logical Relationship: From Microbial Synthesis to Sedimentary Record

Caption: Biosynthesis and geological preservation of branched alkanes.

Indicator of Depositional Environment and Diagenesis

The preservation of relatively short-chain alkanes like this compound can indicate specific depositional conditions. Their presence in sediments suggests that the organic matter has not undergone extensive thermal maturation, as shorter-chain alkanes can be lost during intense thermal cracking.[7]

The process of diagenesis, which encompasses the physical, chemical, and biological changes occurring in sediments after deposition, plays a crucial role in the ultimate composition of hydrocarbons in source rocks.[8] The initial biological signature of branched alkanes can be altered through processes like isomerization and cracking as temperature and pressure increase with burial depth.

Data Presentation: Abundance of Branched Alkanes

Quantitative data on the abundance of specific C11 branched alkanes like this compound in geological samples is scarce in published literature. However, studies on the broader class of branched alkanes in crude oil and source rocks provide a framework for understanding their potential distribution. The table below summarizes typical abundance ranges for different hydrocarbon classes in crude oil, which can provide context.

| Hydrocarbon Class | Typical Abundance Range (% of total hydrocarbons) | Geochemical Significance |

| n-Alkanes | 20 - 40% | Varies with source input (terrestrial vs. marine) and biodegradation. |

| Branched Alkanes | 10 - 30% | Often indicates microbial input; specific isomers can be biomarkers. |

| Cycloalkanes (Naphthenes) | 30 - 60% | Can indicate microbial reworking of organic matter. |

| Aromatic Hydrocarbons | 10 - 20% | Can indicate thermal maturity and source input. |

Note: These are general ranges and can vary significantly depending on the specific crude oil and its history.

Experimental Protocols

The analysis of branched alkanes like this compound from geological matrices such as sediments or crude oil involves several key steps: extraction, fractionation, and instrumental analysis.

Sample Preparation and Extraction

-

Sample Preparation: Sediment samples are typically freeze-dried and powdered to increase the surface area for extraction. Crude oil samples may be analyzed directly after dilution.

-

Soxhlet Extraction: A common method for solid samples involves Soxhlet extraction with an organic solvent mixture, typically dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), for 24-72 hours.

-

Solvent Removal: The solvent from the total lipid extract (TLE) is removed using a rotary evaporator.

Fractionation

The TLE is separated into different compound classes (saturates, aromatics, and polars) using column chromatography.

-

Column Preparation: A glass column is packed with activated silica (B1680970) gel or alumina.

-

Elution:

-

The saturate fraction , containing n-alkanes and branched alkanes, is eluted with a non-polar solvent like n-hexane.

-

The aromatic fraction is subsequently eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and DCM.

-

The polar fraction is eluted with a polar solvent like DCM/MeOH.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The saturate fraction is analyzed by GC-MS to identify and quantify the individual branched alkanes.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically employed for hydrocarbon separation.

-

GC Conditions:

-

Injector: Splitless or cool on-column injection is used to transfer the sample onto the column.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300-320°C) at a controlled rate (e.g., 4-6°C/min).

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Range: A scan range of m/z 50-550 is common for identifying a wide range of hydrocarbons.

-

-

Identification and Quantification:

-

Identification: Branched alkanes are identified based on their mass spectra, which show characteristic fragmentation patterns, and their retention times compared to standards.

-

Quantification: Quantification is achieved by comparing the peak area of the target compound to that of an internal standard of known concentration.

-

Workflow: Analysis of Branched Alkanes in Sediments

Caption: Analytical workflow for branched alkane analysis.

Conclusion and Future Directions

Branched alkanes, including polymethylalkanes like this compound, represent a valuable class of biomarkers for understanding the origin and history of organic matter in the geological record. While the specific geochemical significance of this compound remains to be fully elucidated due to a lack of targeted studies, its structure strongly points to a microbial origin. Future research should focus on:

-

Culturing studies: Attempting to identify specific microorganisms that synthesize this compound or closely related compounds.

-

Compound-specific isotope analysis: Determining the carbon and hydrogen isotopic composition of this and related branched alkanes to further constrain their biosynthetic pathways and sources.

-

High-resolution analysis of geological samples: A systematic search for this compound in a wide range of sediments and crude oils to establish its distribution patterns and paleoenvironmental significance.

By integrating these approaches, the scientific community can further unlock the information encoded within the molecular structure of these fascinating chemical fossils.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchers.mq.edu.au [researchers.mq.edu.au]

- 5. Microbiome analysis reveals universal diagnostic biomarkers for colorectal cancer across populations and technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gut Microbiota as Potential Biomarker and/or Therapeutic Target to Improve the Management of Cancer: Focus on Colibactin-Producing Escherichia coli in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

3,4,6-Trimethyloctane as a Potential Microbial Biomarker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Volatile organic compounds (VOCs) produced by microorganisms have emerged as promising non-invasive biomarkers for detecting and identifying bacteria, with applications in clinical diagnostics and drug development.[1][2] This technical guide explores the potential of 3,4,6-trimethyloctane, a branched-chain alkane, as a specific microbial biomarker. While direct evidence linking this compound to specific microbial species is currently limited, its chemical nature aligns with known microbial metabolic products. This document provides a comprehensive overview of the theoretical framework supporting its potential, detailed experimental protocols for its detection and quantification, and a proposed research workflow for its validation as a microbial biomarker.

Introduction: The Promise of Microbial Volatile Organic Compounds (VOCs)

Microorganisms produce a diverse array of VOCs as part of their primary and secondary metabolism.[3] These volatile metabolites can be unique to certain species or strains, offering a chemical fingerprint that can be used for identification.[4] The analysis of these VOCs from various biological samples, such as breath, feces, or culture headspace, presents a rapid and non-invasive diagnostic approach.[4] Branched alkanes, in particular, are known constituents of microbial volatilomes and are considered potential biomarkers for assessing petroleum biodegradation, indicating their microbial origin in certain contexts.[5]

This compound: A Candidate Biomarker

This compound (C₁₁H₂₄) is a saturated branched-chain alkane.[6] While its direct production by specific microorganisms has not been extensively documented in publicly available literature, its structural class is consistent with compounds known to be of microbial origin. Actinobacteria, for instance, are known to produce a wide variety of VOCs, including various hydrocarbons.[1][3] The investigation of this compound as a microbial biomarker is warranted based on the established principles of microbial VOC production.

Biosynthesis of Branched-Chain Alkanes in Bacteria

The biosynthesis of alkanes in bacteria is generally understood to be derived from fatty acid metabolism.[7] While a specific pathway for this compound has not been elucidated, the general mechanism for branched-chain alkane formation provides a theoretical basis for its microbial origin.

Key Biosynthetic Steps:

-

Initiation with Branched-Chain Primers: The biosynthesis of branched-chain fatty acids, the precursors to branched-chain alkanes, typically starts with branched-chain primers such as isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA, which are derived from the catabolism of valine, leucine, and isoleucine, respectively.

-

Elongation: The fatty acid synthase (FAS) system elongates these primers, leading to the formation of long-chain branched fatty acids.

-

Reduction and Decarbonylation/Decarboxylation: The resulting fatty acids can be converted to alkanes through several proposed enzymatic pathways, often involving reduction to an aldehyde followed by decarbonylation, or direct decarboxylation of the fatty acid.

Proposed Biosynthetic Pathway for this compound

A hypothetical pathway for the biosynthesis of this compound can be postulated based on known microbial metabolic routes. This would likely involve the incorporation of methyl branches at specific positions during fatty acid elongation, followed by enzymatic conversion to the final alkane product. Isotopic labeling studies, using precursors such as ¹³C-labeled amino acids or acetate, would be crucial in elucidating the precise biosynthetic pathway.[8][9][10][11]

Caption: Proposed biosynthetic pathway for branched-chain alkanes.

Experimental Protocols for Detection and Quantification

The analysis of volatile compounds such as this compound from microbial cultures or clinical samples typically involves headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and VOC Collection: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for extracting VOCs from the headspace of a sample.[12][13]

Protocol for HS-SPME of Microbial Headspace:

-

Culture Preparation: Grow the microbial strain of interest in a suitable liquid or solid medium in a sealed headspace vial. Include a sterile medium control.

-

Incubation: Incubate the cultures under appropriate conditions (temperature, time) to allow for the production of VOCs.

-

Equilibration: Before extraction, equilibrate the vial at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow VOCs to partition into the headspace.

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 20-40 minutes) to adsorb the VOCs.

-

Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot injector port of the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying volatile compounds.[4][14]

Typical GC-MS Parameters:

| Parameter | Setting |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Oven Temperature Program | Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| MS Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-400 |

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the chromatographic peak with those of an authentic standard and/or a reference library such as the NIST Mass Spectral Library.[15]

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard (e.g., a deuterated alkane) should be used to correct for variations in extraction efficiency and instrument response.[16]

| Analyte | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 62016-45-9 | C₁₁H₂₄ | 156.31 |

Workflow for Biomarker Validation

A systematic workflow is essential to validate this compound as a microbial biomarker.

Caption: A proposed workflow for the validation of this compound as a microbial biomarker.

Challenges and Future Directions

The primary challenge in establishing this compound as a microbial biomarker is the current lack of direct evidence linking it to specific microorganisms. Future research should focus on:

-

Screening of Microbial Libraries: A large-scale screening of diverse microbial isolates, particularly from environments known for hydrocarbon production, is necessary to identify producers of this compound.

-

Correlation with Disease States: Once producing organisms are identified, studies should be conducted to correlate the presence and abundance of this compound with specific infectious diseases or dysbiotic states.

-

Biosynthetic Gene Cluster Identification: For producing strains, genomic and transcriptomic analyses can help identify the genes and enzymes responsible for the biosynthesis of this branched-chain alkane. This could lead to the development of genetic markers for detecting producing organisms.

Conclusion

While the role of this compound as a microbial biomarker is currently speculative, its chemical structure places it within a class of compounds known to be of microbial origin. This technical guide provides the foundational knowledge and a clear experimental framework for researchers to investigate its potential. The validation of this compound as a biomarker would represent a significant advancement in the field of non-invasive diagnostics and would open new avenues for understanding host-microbe interactions.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Identification of microorganisms based on headspace analysis of volatile organic compounds by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Transcriptomics Reveals Distinct Adaptation Mechanisms for Degradation of n-Alkane and Branched Alkane in the Salt-Tolerant Bacterium Dietzia sp. CN-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C11H24 | CID 18736430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stable Isotopic Studies of n-Alkane Metabolism by a Sulfate-Reducing Bacterial Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable isotopic studies of n-alkane metabolism by a sulfate-reducing bacterial enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Analysis of Microbial Volatile Compounds by SPME-GC/MS protocol v1 [protocols.io]

- 13. protocols.io [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Octane, 2,4,6-trimethyl- [webbook.nist.gov]

- 16. data.marine.gov.scot [data.marine.gov.scot]

Solubility of 3,4,6-Trimethyloctane in Organic Solvents: An In-depth Technical Guide

Introduction

3,4,6-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1] As a non-polar compound, its solubility is dictated by the principle of "like dissolves like," indicating a higher affinity for non-polar organic solvents and virtual insolubility in polar solvents such as water.[2][3][4][5][6] This guide provides a comprehensive overview of the solubility characteristics of this compound, including theoretical principles, available data for structurally similar compounds, and standardized experimental protocols for solubility determination. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of branched alkanes.

Core Principles of Alkane Solubility

The solubility of alkanes in various solvents is governed by the intermolecular forces between the solute and solvent molecules. Alkanes, being non-polar, only exhibit weak van der Waals forces (specifically, London dispersion forces).[2][3]

-

In Organic Solvents: When an alkane dissolves in a non-polar organic solvent, the existing van der Waals forces between solvent molecules are disrupted and replaced by new van der Waals forces between the solvent and alkane molecules. This process is energetically favorable, leading to good solubility.[2][3][4][5]

-

In Water: Water is a highly polar solvent with strong hydrogen bonds between molecules. For an alkane to dissolve in water, these strong hydrogen bonds must be broken, which requires a significant amount of energy. The new interactions formed between the non-polar alkane and polar water molecules are weak van der Waals forces, which do not release enough energy to compensate for the energy required to break the hydrogen bonds. Consequently, alkanes are virtually insoluble in water.[2][3][5]

The structural characteristics of alkanes also influence their solubility. Increased branching can slightly affect solubility, though the primary determinant remains the overall non-polar nature of the molecule.

Quantitative Solubility Data

Table 1: Solubility of 2,4,6-Trimethyloctane (B14541339) in Select Organic Solvents at 25°C [7]

| Solvent | CAS Number | Molecular Formula | Solubility (g/L) |

| Ethanol | 64-17-5 | C₂H₅OH | 2901.72 |

| Methanol | 67-56-1 | CH₃OH | 1294.22 |

| Isopropanol | 67-63-0 | C₃H₇OH | 3231.08 |

Note: This data is for 2,4,6-trimethyloctane and should be considered an approximation for this compound due to their structural similarity.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a liquid organic compound like this compound in an organic solvent is the static equilibrium method followed by gas chromatography (GC) analysis.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Syringes and filters

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature for several hours (e.g., 12-24 hours) to allow the undissolved solute to settle.

-

Sampling: Carefully extract a known volume of the clear, saturated supernatant using a syringe. To avoid drawing any undissolved solute, it is crucial to sample from the upper portion of the liquid.

-

Dilution: Dilute the collected sample with a known volume of the pure solvent to bring the concentration within the calibration range of the GC.

-

GC Analysis: Inject the diluted sample into the GC. The concentration of this compound is determined by comparing the peak area to a pre-established calibration curve.

-

Data Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated multiple times to ensure reproducibility and accuracy.

Table 2: Key Parameters for Experimental Solubility Determination

| Parameter | Specification | Rationale |

| Purity of Compounds | >99% | To avoid interference from impurities. |

| Temperature Control | ± 0.1°C | Solubility is highly temperature-dependent. |

| Equilibration Time | 24-48 hours | To ensure the solution reaches saturation. |

| Settling Time | 12-24 hours | To ensure complete separation of excess solute. |

| Analytical Method | Gas Chromatography | Provides high sensitivity and accuracy for quantifying volatile organic compounds. |

Visualizations

Caption: Intermolecular forces in the dissolution of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | C11H24 | CID 18736430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. All about Solubility of Alkanes [unacademy.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 7. scent.vn [scent.vn]

An In-depth Technical Guide to 3,4,6-Trimethyloctane

This technical guide provides a concise overview of the chemical and physical properties of 3,4,6-trimethyloctane, tailored for researchers, scientists, and professionals in drug development.

IUPAC Name: this compound[1] CAS Number: 62016-45-9[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1] |

| Boiling Point | 179°C | [2][3] |

| Density | 0.7533 g/cm³ | [2] |

| Refractive Index | 1.4219 | [2] |

| Melting Point | -57.06°C (estimate) | [2][3] |

Experimental Data and Protocols

A comprehensive literature search did not yield specific experimental protocols for the synthesis or application of this compound. Furthermore, no significant biological activity or involvement in signaling pathways has been reported in peer-reviewed scientific literature. The search for detailed experimental methodologies, such as those relevant to drug development or molecular biology, returned no specific results for this compound.

Biological Activity and Signaling Pathways

Currently, there is no available data to suggest that this compound has a defined role in any biological signaling pathways or possesses significant pharmacological activity. Research into the biological effects of various alkane isomers is ongoing, but specific studies focusing on this compound are not present in the available literature.

Due to the absence of information regarding its involvement in experimental workflows or biological pathways, the creation of diagrams as requested is not feasible at this time. Further research would be required to elucidate any potential biological or chemical significance of this compound that would warrant such visualizations.

References

Mass Spectral Fragmentation of 3,4,6-Trimethyloctane: A Technical Guide

Introduction

This technical guide provides a detailed analysis of the predicted mass spectral fragmentation pattern of 3,4,6-trimethyloctane (C11H24, Molecular Weight: 156.31 g/mol ). Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for structural elucidation. In EI, high-energy electrons bombard a molecule, causing ionization and subsequent fragmentation. The resulting pattern of fragment ions serves as a molecular "fingerprint." For branched alkanes like this compound, fragmentation is not random; it is governed by the formation of the most stable carbocations, making the fragmentation pattern predictable and informative.[1][2][3] This document outlines these predictive principles, details the expected primary fragment ions, presents a general experimental protocol for analysis, and visualizes the core fragmentation pathways.

Principles of Branched Alkane Fragmentation

The mass spectra of branched alkanes are distinctly different from their linear isomers.[1] Under electron ionization, the fragmentation is driven by preferential cleavage at branching points to yield more stable secondary (2°) and tertiary (3°) carbocations.[1][2][4][5] This has several key consequences:

-

Weak or Absent Molecular Ion (M+) Peak: The molecular ion of a highly branched alkane is often unstable and undergoes rapid fragmentation.[4][5] Consequently, the M+ peak at m/z 156 for this compound is expected to be of very low abundance or entirely absent.

-

Cleavage at Branch Points: The most significant fragmentation events occur at the C-C bonds connected to the substituted carbons (C3, C4, and C6).[6]

-

Favored Loss of the Largest Substituent: At a branching point, the cleavage that expels the largest possible alkyl radical is generally favored, as this leads to a more stabilized radical.[5][6]

Predicted Fragmentation Pathway for this compound

The structure of this compound features three chiral centers and multiple branching points, leading to several probable fragmentation routes. The molecular ion (m/z 156) will readily fragment through cleavage at the bonds adjacent to the methyl-substituted carbons.

The primary cleavage sites are the C3-C4, C4-C5, and C5-C6 bonds. Cleavage at these points results in the formation of stable secondary carbocations, which will correspond to the most abundant peaks in the mass spectrum.

-

Cleavage between C4 and C5: This is a highly probable fragmentation.

-

Loss of a C4H9 radical (butyl radical, 57 amu) leads to the formation of a C7H15+ carbocation with m/z 99 .

-

Alternatively, loss of a C7H15 radical (100 amu) can form a C4H9+ carbocation with m/z 57 . Both fragments are expected to be significant.

-

-

Cleavage between C3 and C4:

-

Loss of a C3H7 radical (propyl radical, 43 amu) results in a C8H17+ carbocation at m/z 113 .

-

Loss of a C8H17 radical (113 amu) produces an isopropyl cation at m/z 43 . This is a very stable secondary carbocation and is expected to be a major peak.

-

-

Cleavage between C6 and C7:

-

Loss of an ethyl radical (C2H5, 29 amu) generates a C9H19+ carbocation at m/z 127 . This is a common fragmentation pathway for molecules containing an ethyl group.[5]

-

-

Loss of a Methyl Group (M-15):

-

Cleavage of a methyl group (CH3, 15 amu) from any of the branched positions can occur, leading to a fragment ion at m/z 141 . Due to the high instability of the molecular ion, this fragment may also have a low abundance.

-

The fragmentation cascade can continue, with these primary fragments losing successive alkene molecules (e.g., ethylene, 28 amu; propene, 42 amu) to produce a series of smaller ions.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation pathways originating from the this compound molecular ion.

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted Mass Spectral Data

The quantitative data for the major predicted fragments are summarized below. The relative abundance is a prediction based on the principles of carbocation stability.

| m/z | Lost Neutral Fragment | Formula of Lost Radical | Ion Formula | Predicted Relative Abundance |

| 156 | - | - | [C11H24]+• | Very Low / Absent |

| 141 | Methyl radical | ·CH3 | [C10H21]+ | Low |

| 127 | Ethyl radical | ·C2H5 | [C9H19]+ | Medium |

| 113 | Propyl radical | ·C3H7 | [C8H17]+ | Medium to High |

| 99 | Butyl radical | ·C4H9 | [C7H15]+ | High |

| 57 | Heptyl radical | ·C7H15 | [C4H9]+ | High (Potential Base Peak) |

| 43 | Octyl radical | ·C8H17 | [C3H7]+ | High (Potential Base Peak) |

General Experimental Protocol: GC-MS Analysis of Branched Alkanes

This section provides a representative methodology for the analysis of volatile compounds like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source.

1. Sample Preparation

-

Dissolve the this compound standard in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.

-

Perform serial dilutions as necessary to achieve the desired concentration for creating a calibration curve if quantitative analysis is required.

2. Gas Chromatography (GC) Conditions

-

System: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless injector.

-

Injection Volume: 1.0 µL.

-

Injector Temperature: 250 °C.

-

Split Ratio: 20:1.

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Column: HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[7] This is the standard energy used for library matching.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 350.

-

Scan Rate: 3 scans/second.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4. Data Analysis

-

Acquire the total ion chromatogram (TIC) and mass spectra for all eluting peaks.

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the identified peak, noting the m/z values and relative abundances of the molecular ion (if present) and all major fragment ions.

-

Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation, if available.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 5. GCMS Section 6.9.2 [people.whitman.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. quora.com [quora.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,4,6-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,4,6-trimethyloctane. Due to the absence of publicly available experimental spectra for this compound, this document presents high-quality predicted data, outlines detailed experimental protocols for the acquisition of such spectra, and includes essential visualizations to aid in understanding the molecular structure and data acquisition workflow.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and assignments for each unique proton and carbon atom in this compound. These predictions are based on computational algorithms that analyze the molecule's topology and electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H1, H8 (CH₃) | ~ 0.85 - 0.95 | Triplet |

| H2, H7 (CH₂) | ~ 1.10 - 1.30 | Multiplet |

| H3, H4, H6 (CH) | ~ 1.35 - 1.60 | Multiplet |

| H5 (CH₂) | ~ 1.05 - 1.25 | Multiplet |

| 3-CH₃, 4-CH₃, 6-CH₃ | ~ 0.80 - 0.90 | Doublet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C8 | ~ 14.0 - 15.0 |

| C2, C7 | ~ 20.0 - 25.0 |

| C3, C4, C6 | ~ 30.0 - 40.0 |

| C5 | ~ 40.0 - 45.0 |

| 3-CH₃, 4-CH₃, 6-CH₃ | ~ 15.0 - 20.0 |

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples like this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has minimal overlapping signals with the analyte. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common and effective choice.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[2]

-

Sample Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the sample.

NMR Data Acquisition

The following are general parameters for a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for alkanes.[4]

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg) is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Spectral Width: A wider spectral width of 0 to 220 ppm is necessary to cover the range of carbon chemical shifts.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

Data Processing

-

Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.[5]

-

Phasing: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the absorptive mode.[5]

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.[5]

-

Referencing: The chemical shift axis is calibrated using the known chemical shift of the deuterated solvent or the internal standard (TMS at 0 ppm).

-

Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons contributing to each signal.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for NMR data acquisition and analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR data acquisition and analysis.

References

Methodological & Application

Stereospecific Synthesis of Chiral 3,4,6-Trimethyloctane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereospecific synthesis of chiral 3,4,6-trimethyloctane. The synthesis of enantiomerically pure alkanes is a significant challenge in organic chemistry, with applications in medicinal chemistry, materials science, and as chiral standards. The protocols outlined below are based on established methodologies in asymmetric synthesis, including the use of chiral auxiliaries and stereoselective reductions, to achieve high levels of stereocontrol.

Introduction

This compound is a chiral alkane with three stereocenters, resulting in eight possible stereoisomers. The controlled synthesis of a single stereoisomer requires a robust and highly stereoselective synthetic strategy. The methods described herein provide a pathway to access specific stereoisomers of this compound through a convergent approach, leveraging well-documented asymmetric reactions. This allows for the preparation of specific diastereomers and enantiomers with high purity, which is crucial for their application in biological and materials research.

Synthetic Strategy Overview

The proposed synthetic strategy for a specific stereoisomer of this compound, for instance, the (3S,4R,6S)-isomer, involves a convergent approach. A key intermediate, a chiral α,β-unsaturated ketone, is first synthesized. Stereoselective conjugate addition of a methyl group establishes the second stereocenter. Subsequent conversion of the ketone to the corresponding alkane yields the final product. This strategy allows for the precise control of each stereocenter.

A logical workflow for this synthesis is depicted below:

Caption: General workflow for the stereospecific synthesis of chiral this compound.

Data Presentation

The following table summarizes expected yields and stereoselectivities for the key transformations in the synthesis of a single stereoisomer of this compound. These values are based on literature precedents for similar substrates and reaction types.

| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Expected Stereoselectivity (d.r. or e.e.) |

| 1. Asymmetric Alkylation | Formation of a chiral carboxylic acid derivative | Myers' Auxiliary (pseudoephedrine), LDA, Alkyl Halide | 85-95 | >95% d.e. |

| 2. Ketone Formation | Conversion of acid derivative to ketone | Grignard Reagent addition followed by oxidation | 70-85 | >95% e.e. maintained |

| 3. Stereoselective Conjugate Addition | Introduction of C6-methyl group | Me₂CuLi, THF, -78 °C | 80-90 | >90% d.r. |

| 4. Stereoselective Reduction | Reduction of ketone to chiral alcohol | (R)-CBS catalyst, BH₃·SMe₂, THF, -78 °C | 90-98 | >98% e.e. |

| 5. Deoxygenation | Conversion of alcohol to alkane | NaH, CS₂, MeI; then Bu₃SnH, AIBN, Toluene (B28343), reflux | 75-85 | Stereochemistry retained |

Experimental Protocols

Detailed methodologies for the key steps in the synthesis are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Protocol 1: Asymmetric Alkylation using Myers' Chiral Auxiliary

This protocol describes the diastereoselective alkylation of a pseudoephedrine amide to set the first stereocenter.[1][2][3][4]

Materials:

-

(1R,2R)-(+)-Pseudoephedrine

-

Acyl chloride (e.g., propanoyl chloride)

-

Anhydrous Lithium Chloride (LiCl)

-

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

-

Alkylating agent (e.g., ethyl iodide)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions

Procedure:

-

Amide Formation: To a solution of (1R,2R)-(+)-pseudoephedrine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous THF at 0 °C, add the acyl chloride (1.1 equiv.) dropwise. Stir the reaction mixture at room temperature for 2 hours. After completion, quench with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the pseudoephedrine amide.[1]

-

Asymmetric Alkylation: To a suspension of the dried pseudoephedrine amide (1.0 equiv.) and anhydrous LiCl (6.0 equiv.) in anhydrous THF at -78 °C, slowly add LDA solution (2.2 equiv.). Allow the mixture to warm to 0 °C and stir for 15 minutes, then briefly to room temperature for 5 minutes. Cool the reaction to 0 °C and add the alkylating agent (1.2 equiv.). Stir the reaction at 0 °C for 4 hours.[1]

-

Work-up and Auxiliary Removal: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The chiral auxiliary can be removed by acidic or basic hydrolysis to afford the chiral carboxylic acid. For example, refluxing with 3 N HCl will yield the carboxylic acid.

Protocol 2: Stereoselective Conjugate Addition of an Organocuprate

This protocol details the 1,4-conjugate addition of a methyl group to a chiral α,β-unsaturated ketone.[5][6][7][8]

Materials:

-

Copper(I) iodide (CuI)

-

Methyllithium (MeLi) (solution in diethyl ether)

-

Chiral α,β-unsaturated ketone

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of Lithium Dimethylcuprate (Me₂CuLi): In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), suspend CuI (1.1 equiv.) in anhydrous THF at -40 °C. Add MeLi solution (2.2 equiv.) dropwise. The mixture will turn from a yellow suspension to a colorless solution. Stir for 30 minutes at this temperature.

-

Conjugate Addition: Cool the cuprate (B13416276) solution to -78 °C. Add a solution of the chiral α,β-unsaturated ketone (1.0 equiv.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 3: Stereoselective Reduction of a Ketone via CBS Reduction

This protocol describes the enantioselective reduction of a prochiral ketone to a chiral alcohol using the Corey-Bakshi-Shibata (CBS) catalyst.[9][10][11][12]

Materials:

-

(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) (1 M solution in toluene)

-

Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (10 M)

-

Prochiral ketone

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions

Procedure:

-

Catalyst Activation: In a flame-dried flask under an inert atmosphere, add the CBS catalyst solution (0.1 equiv.).

-

Reduction: Cool the flask to -78 °C. Add a solution of the prochiral ketone (1.0 equiv.) in anhydrous THF dropwise. Then, add the borane-dimethyl sulfide complex (0.6 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the reaction at -78 °C for 1 hour.

-

Work-up: Quench the reaction by the slow addition of methanol at -78 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. The residue can be purified by flash column chromatography on silica (B1680970) gel to afford the chiral alcohol.

Protocol 4: Deoxygenation of a Chiral Alcohol (Barton-McCombie Deoxygenation)

This protocol outlines the conversion of a chiral secondary alcohol to the corresponding alkane with retention of stereochemistry.

Materials:

-

Chiral secondary alcohol

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Carbon disulfide (CS₂)

-

Methyl iodide (MeI)

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous Toluene

-

Standard glassware for anhydrous reactions

Procedure:

-

Xanthate Formation: To a suspension of NaH (1.2 equiv., washed with hexanes to remove mineral oil) in anhydrous toluene, add a solution of the chiral alcohol (1.0 equiv.) in toluene at 0 °C. Stir for 30 minutes. Add CS₂ (1.5 equiv.) and stir for another 30 minutes. Then, add MeI (1.5 equiv.) and stir at room temperature for 2 hours.

-

Work-up for Xanthate: Carefully quench the reaction with water. Extract the product with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give the crude xanthate, which is used in the next step without further purification.

-

Reductive Cleavage: Dissolve the crude xanthate in anhydrous toluene. Add Bu₃SnH (1.5 equiv.) and a catalytic amount of AIBN. Heat the mixture to reflux (around 110 °C) for 2 hours.

-

Final Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final chiral alkane.

Mandatory Visualizations

The following diagrams illustrate the key stereochemical-directing steps in the proposed synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituted ketone synthesis by 1,4-addition [organic-chemistry.org]

- 7. Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 10. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

Application Notes and Protocols for the Synthesis of High-Purity 3,4,6-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of high-purity 3,4,6-trimethyloctane, a chiral alkane of interest for various research applications. The protocols detailed herein outline a stereoselective synthetic route designed to yield the target molecule with high isomeric purity. Methodologies for purification to achieve high chemical purity and for analytical confirmation of structure and stereochemistry are also presented. This application note is intended to be a valuable resource for researchers requiring well-defined chiral alkanes for their studies.

Introduction

Branched alkanes, particularly those with defined stereochemistry, are increasingly important in medicinal chemistry, materials science, and as reference compounds in petrochemical analysis. The specific stereoisomers of a chiral alkane can exhibit distinct physical and biological properties. Therefore, access to high-purity single isomers is crucial for accurate research and development. This application note details a robust methodology for the synthesis of this compound, a chiral alkane with three stereocenters.

Overall Experimental Workflow

The synthesis of high-purity this compound is a multi-step process encompassing synthesis, purification, and rigorous analysis. The overall workflow is depicted below.

Synthesis of this compound: A Proposed Stereoselective Route

A plausible and stereocontrolled synthesis of this compound can be achieved through the following three key steps, starting from commercially available materials. This route is designed to control the stereochemistry at each newly formed chiral center.

Step 1: Stereoselective Synthesis of a β-Keto Ester Intermediate

The synthesis begins with an enantioselective conjugate addition of an organocuprate to an α,β-unsaturated ester, followed by trapping of the resulting enolate with an acyl chloride. This establishes the first two stereocenters.

Experimental Protocol:

-

Preparation of the Organocuprate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (1.0 eq). Cool the flask to -78 °C in a dry ice/acetone bath. Add a solution of sec-butyllithium (B1581126) (2.0 eq) in a suitable solvent (e.g., diethyl ether) dropwise with stirring. Allow the mixture to stir at -78 °C for 30 minutes to form the lithium di-sec-butylcuprate.

-

Conjugate Addition: To the freshly prepared organocuprate solution, add a solution of (E)-ethyl 2-methylbut-2-enoate (1.0 eq) in diethyl ether dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 2 hours at this temperature.

-

Enolate Trapping: Add propionyl chloride (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the desired β-keto ester.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |